3-nitrobenzyl 4-butoxybenzoate
Overview
Description
3-Nitrobenzyl 4-butoxybenzoate is an organic compound that belongs to the class of nitrobenzyl esters It is characterized by the presence of a nitro group (-NO2) attached to a benzyl ring and a butoxy group (-O-C4H9) attached to a benzoate moiety
Scientific Research Applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrobenzyl 4-butoxybenzoate typically involves the esterification of 3-nitrobenzyl alcohol with 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Nitrobenzyl 4-butoxybenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), tin(II) chloride (SnCl2), hydrochloric acid (HCl).
Substitution: Hydroxide ions (OH-), amines (NH2-).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-Aminobenzyl 4-butoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Nitrobenzyl alcohol and 4-butoxybenzoic acid.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl 4-butoxybenzoate involves the photolysis of the nitrobenzyl group upon exposure to ultraviolet (UV) light. This photochemical reaction leads to the cleavage of the ester bond, releasing the active components. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzyl alcohol: Similar structure but lacks the ester linkage.
4-Butoxybenzoic acid: Contains the butoxy group but lacks the nitrobenzyl moiety.
3-Nitrobenzyl bromide: Contains a bromine atom instead of the ester linkage.
Uniqueness
3-Nitrobenzyl 4-butoxybenzoate is unique due to its combination of a nitrobenzyl group and a butoxybenzoate moiety. This combination imparts specific photochemical properties that are useful in applications requiring controlled release of active compounds upon exposure to light .
Properties
IUPAC Name |
(3-nitrophenyl)methyl 4-butoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-2-3-11-23-17-9-7-15(8-10-17)18(20)24-13-14-5-4-6-16(12-14)19(21)22/h4-10,12H,2-3,11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDFKMOVZZAJQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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